2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide
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Overview
Description
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a chlorine atom at the 2-position, a phenyl group at the N-position, and a sulfonamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide typically involves the reaction of 2-chlorothiazole with aniline in the presence of a sulfonating agent. One common method involves the use of chlorosulfonic acid as the sulfonating agent, which reacts with the thiazole derivative to form the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include sulfonic acids and sulfinamides.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenyl-1,3-thiazole-4-carboxamide
- 2-chloro-N-phenyl-1,3-thiazole-4-methylsulfonamide
- 2-chloro-N-phenyl-1,3-thiazole-4-ethylsulfonamide
Uniqueness
2-chloro-N-phenyl-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
2770368-70-0 |
---|---|
Molecular Formula |
C9H7ClN2O2S2 |
Molecular Weight |
274.7 |
Purity |
95 |
Origin of Product |
United States |
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